This group facilitates "Click Chemistry," a set of powerful tools for highly specific and efficient coupling reactions between molecules []. Azido-PEG8-acid can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules or undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO (dibenzylcyclooctyne) or BCN (difluorocyclooctyne) groups [].
This group allows Azido-PEG8-acid to form stable amide bonds with primary amine groups on various biomolecules. The reaction typically requires activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate benzotriyl tetramethylaminouronium) [].
These properties make Azido-PEG8-acid a valuable tool in several scientific research applications:
ADCs are a class of targeted cancer therapies where a cytotoxic drug is linked to an antibody via a linker molecule. Azido-PEG8-acid, with its non-cleavable PEG spacer and reactive functional groups, can be used as a linker in ADC design []. The PEG spacer enhances the drug's solubility and stability in circulation, while the azide group allows for conjugation to the antibody using click chemistry [].
PROTACs are a novel therapeutic approach that hijacks the body's natural protein degradation machinery. Azido-PEG8-acid can be employed as a linker in PROTAC development to connect a ligand targeting a protein of interest (POI) to a moiety that recruits E3 ubiquitin ligases, leading to POI degradation [].
Azido-PEG8-acid can be conjugated to various biomolecules like proteins, peptides, or nanoparticles through its functional groups. The azide group allows for further modification or labeling with fluorophores or other probes using click chemistry techniques []. This enables researchers to study biomolecular interactions, track their movement within cells, or develop targeted imaging agents.
Azido-PEG8-acid is a specialized compound that belongs to the family of polyethylene glycol derivatives, specifically characterized by the presence of an azide group () and a terminal carboxylic acid group (). The molecular formula for Azido-PEG8-acid is , with a molecular weight of 467.51 g/mol. This compound is notable for its high solubility in aqueous environments, making it suitable for various biochemical applications, particularly in drug development and nanotechnology .
Azido-PEG8-acid is primarily utilized in Click Chemistry, where the azide group can react with alkynes, bicyclo[6.1.0]nonyne (BCN), or dibenzocyclooctyne (DBCO) to form stable triazole linkages. This reaction occurs under mild conditions, making it advantageous for bioconjugation applications. Additionally, the terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazole-4-carboxylic acid) to form stable amide bonds .
Azido-PEG8-acid exhibits significant biological activity through its ability to facilitate the synthesis of antibody-drug conjugates (ADCs) and PROTAC (proteolysis-targeting chimera) molecules. The azide moiety allows for selective targeting and conjugation to biomolecules, enhancing the specificity and efficacy of therapeutic agents. Its application in drug delivery systems can improve pharmacokinetics and reduce off-target effects, making it a valuable tool in modern biomedicine .
The synthesis of Azido-PEG8-acid typically involves the following steps:
Azido-PEG8-acid has diverse applications across several fields:
Studies involving Azido-PEG8-acid focus on its interaction with various biomolecules through Click Chemistry. These interactions are crucial for understanding its potential in drug delivery systems and bioconjugation techniques. The stability of triazole linkages formed during reactions enhances the reliability of these interactions, making Azido-PEG8-acid a preferred choice for researchers exploring novel therapeutic strategies .
Azido-PEG8-acid shares similarities with several other compounds in the polyethylene glycol family, particularly those featuring azide or carboxylic acid functionalities. Here are some notable comparisons:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG8-amino | Azide, Amine | Contains an amino group for additional reactivity |
Azido-PEG8-carboxylic acid | Azide, Carboxylic Acid | Used primarily in drug conjugation |
2-Azido-PEG8-carbamoyl methoxyacetic acid | Azide, Carboxylic Acid | Combines azide functionality with carbamoyl group |
Azido-PEG8-NHS ester | Azide, NHS Ester | Facilitates coupling reactions with amines |
Azido-PEG8-acid stands out due to its dual functionality that allows for both Click Chemistry reactions and amide bond formation, making it exceptionally versatile for various biomedical applications .
Azido-PEG8-acid, systematically named 1-azido-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, belongs to the class of heterobifunctional PEG derivatives. Its molecular formula, $$ \text{C}{19}\text{H}{37}\text{N}{3}\text{O}{10} $$, comprises an eight-unit PEG chain ($$ \text{-OCH}2\text{CH}2\text{-} $$) flanked by an azide ($$ \text{-N}_3 $$) and a carboxylic acid ($$ \text{-COOH $$) group. The PEG spacer enhances solubility in aqueous and organic solvents, while the azide enables bioorthogonal "click" reactions with alkynes or cyclooctynes.
Structural Features:
The SMILES notation $$ \text{OC(CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])=O} $$ underscores its linear architecture.
Azido-PEG8-acid emerged alongside advancements in click chemistry, a concept formalized by Sharpless in 2001. Early bioconjugation techniques, such as Staudinger ligation and native chemical ligation, faced limitations like phosphine oxidation or slow kinetics. The discovery of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 2002 revolutionized the field, enabling rapid, selective conjugations under physiological conditions.
PEG derivatives like Azido-PEG8-acid gained prominence due to their ability to:
Azido-PEG8-acid exhibits distinct properties critical for biomedical applications:
The azide group remains stable in aqueous buffers (pH 6–8), while the carboxylic acid permits activation to NHS esters for amine coupling.
Azido-PEG8-acid addresses key challenges in drug development:
For example, in ADCs, it links cytotoxic drugs to monoclonal antibodies, optimizing therapeutic indices.
Recent studies highlight Azido-PEG8-acid’s versatility:
Ongoing research explores its use in PROTACs (proteolysis-targeting chimeras) and mRNA delivery systems.
Azido-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by its unique functional groups and molecular architecture [1]. The compound has a molecular formula of C₁₉H₃₇N₃O₁₀, which reflects its complex structure comprising carbon, hydrogen, nitrogen, and oxygen atoms [3] [5]. The molecular weight of Azido-PEG8-acid is 467.51 g/mol, making it a medium-sized molecule in the spectrum of PEG derivatives [3] [9].
The structural framework of Azido-PEG8-acid consists of three primary components: an azide terminal group, a polyethylene glycol chain with 8 repeating units, and a carboxylic acid terminal group [1]. The azide group (N₃) is positioned at one end of the molecule, providing a reactive site for click chemistry applications [1] [8]. The PEG chain forms the central backbone of the molecule, consisting of 8 repeating ethylene oxide units (-CH₂CH₂O-) that create a flexible, hydrophilic spacer [3]. At the opposite terminus, the carboxylic acid group (-COOH) offers another reactive site for various chemical transformations [1].
The systematic chemical name for Azido-PEG8-acid is 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, which precisely describes its structural arrangement [3]. The compound features a linear configuration with a total of 28 atoms in its PEG spacer, creating a distance of approximately 32.2 Å between the functional end groups [18]. This extended conformation contributes to the compound's unique chemical properties and applications in various scientific fields [1] [3].
The molecular structure lacks stereogenic centers, as indicated by a defined atom stereocenter count of zero [3]. This absence of stereoisomerism simplifies its synthesis and characterization, ensuring consistent chemical behavior across different batches [3] [17]. The InChI key for Azido-PEG8-acid is URUGOEBULOZLBF-UHFFFAOYSA-N, providing a standardized digital representation of its chemical structure [3].
Azido-PEG8-acid presents as a colorless to light yellow viscous liquid at room temperature [3] [17]. This physical state is consistent with other PEG derivatives of similar molecular weight, as PEGs with molecular weights between 400-700 g/mol typically exist as viscous liquids [27]. The compound's appearance can vary slightly between batches, but the consistency remains that of a viscous liquid with a slight coloration ranging from completely colorless to a pale yellow hue [3] [17].
The physical properties of Azido-PEG8-acid are significantly influenced by its PEG backbone [27]. The compound has a calculated LogP value of -0.6, indicating its slightly hydrophilic nature [3]. This property is crucial for understanding its partition behavior between aqueous and organic phases, suggesting a preference for aqueous environments while maintaining some affinity for organic media [3] [27].
Azido-PEG8-acid possesses 1 hydrogen bond donor (the carboxylic acid group) and 12 hydrogen bond acceptors (oxygen atoms in the PEG chain and nitrogen atoms in the azide group) [3]. These characteristics contribute to its intermolecular interaction capabilities and influence its solubility profile in various solvents [3] [25]. The molecule contains 32 heavy atoms (non-hydrogen atoms) and features 27 rotatable bonds, which confer significant conformational flexibility [3]. This flexibility allows the molecule to adopt multiple conformations in solution, affecting its interaction with solvents and other molecules [3] [26].
The complexity value of Azido-PEG8-acid is reported as 453, which is a measure of its structural intricacy based on bond connectivity and atomic arrangement [3]. This moderate complexity value reflects the compound's linear structure with multiple repeating units and functional end groups [3] [27].
Unlike many smaller organic molecules, Azido-PEG8-acid does not have a well-defined melting or boiling point due to its polymeric nature [5]. Instead, it undergoes gradual thermal transitions typical of PEG derivatives [27]. The compound's density, while not precisely reported for Azido-PEG8-acid specifically, is expected to be approximately 1.1-1.2 g/cm³ based on similar PEG derivatives [6] [27].
Azido-PEG8-acid exhibits distinctive spectroscopic characteristics that facilitate its identification and purity assessment [17]. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about the compound [17]. The proton (¹H) NMR spectrum of Azido-PEG8-acid shows characteristic signals consistent with its structure, particularly the prominent peaks around 3.6 ppm corresponding to the methylene protons of the PEG chain [17] [13]. These signals typically appear as complex multiplets due to the repeating ethylene oxide units in the molecule [13] [17].
Mass spectrometry analysis of Azido-PEG8-acid reveals a molecular ion peak at m/z 467.51 [M+H]⁺, confirming its molecular weight and supporting the proposed molecular formula C₁₉H₃₇N₃O₁₀ [17]. This analytical technique provides crucial verification of the compound's identity and can detect potential impurities or degradation products [17] [4].
Infrared (IR) spectroscopy offers additional structural insights through the identification of characteristic functional groups [25] [28]. The azide group in Azido-PEG8-acid produces a strong antisymmetric stretching band at approximately 2100-2110 cm⁻¹, which serves as a diagnostic marker for this functional group [28]. This band arises from the unique vibrational modes of the N₃ moiety and is relatively insensitive to conformational changes in the molecule [28].
The carboxylic acid functionality in Azido-PEG8-acid generates several characteristic IR bands [25]. The carbonyl (C=O) stretching vibration appears at approximately 1700-1730 cm⁻¹, while the hydroxyl (O-H) group produces a broad stretching band extending from 3500 to 2500 cm⁻¹ [25]. Additionally, the O-H bending vibration (wag) is typically observed around 900-960 cm⁻¹ [25]. These spectral features collectively confirm the presence of the carboxylic acid group in the molecule [25].
The PEG chain in Azido-PEG8-acid contributes to the IR spectrum with C-O-C stretching vibrations at approximately 1100-1150 cm⁻¹ and C-H stretching bands at 2850-2950 cm⁻¹ [22] [27]. These signals are characteristic of the polyethylene glycol backbone and help confirm the presence of the PEG8 segment in the molecule [27].
Ultraviolet-visible (UV-Vis) spectroscopy has limited diagnostic value for Azido-PEG8-acid due to the absence of strong chromophores in its structure [3] [4]. The compound typically exhibits weak absorption in the UV region, primarily attributed to the azide group and possibly the carboxylic acid functionality [4].
Collectively, these spectroscopic techniques provide complementary information that enables comprehensive characterization of Azido-PEG8-acid, confirming its structural integrity, purity, and identity [17] [25] [28].
Azido-PEG8-acid demonstrates excellent solubility across a range of solvent systems, a property largely attributed to its PEG backbone and functional end groups [1] [3]. The compound's solubility profile is of particular importance for its applications in various chemical and biological contexts [1] [27].
In aqueous environments, Azido-PEG8-acid exhibits good solubility due to the hydrophilic nature of its PEG chain [1]. The polyethylene glycol segment forms hydrogen bonds with water molecules through its oxygen atoms, facilitating dissolution [1] [27]. This enhanced aqueous solubility is a key feature of the compound, as the PEG spacer specifically functions to increase the water compatibility of molecules to which it is attached [1] [26].
Dimethyl sulfoxide (DMSO) serves as an excellent solvent for Azido-PEG8-acid, with reported solubility of approximately 100 mg/mL (213.90 mM) [3]. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions of the compound for various applications [3] [12]. The strong solvating power of DMSO for Azido-PEG8-acid stems from its ability to interact with both the polar and non-polar regions of the molecule [3].
Azido-PEG8-acid also dissolves readily in dichloromethane (DCM), demonstrating its compatibility with chlorinated organic solvents [6]. This solubility in DCM is valuable for organic synthesis applications involving the compound [6]. Similarly, the compound is soluble in ethanol, reflecting its affinity for alcoholic solvents [27]. This solubility in ethanol is consistent with the general behavior of PEG derivatives, which typically show good compatibility with short-chain alcohols [27].
Based on the known properties of similar PEG derivatives, Azido-PEG8-acid is likely soluble in other common organic solvents such as acetonitrile and toluene [27]. This broad solvent compatibility enhances its utility in diverse chemical processes [27].
For biological and pharmaceutical applications, Azido-PEG8-acid has been tested in various formulations [8]. In a mixture containing 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline (Formulation 1), the compound demonstrates solubility of at least 2.5 mg/mL (5.35 mM), forming a clear solution [8]. Similar solubility is observed in alternative formulations, including 10% DMSO with 90% (20% SBE-β-CD in saline) (Formulation 2) and 10% DMSO with 90% corn oil (Formulation 3) [8]. These formulation studies highlight the versatility of Azido-PEG8-acid in complex solvent systems relevant to biological applications [8].
The compound's solubility behavior reflects its amphiphilic character, with the hydrophilic PEG chain and the more hydrophobic azide and carboxylic acid end groups contributing to its interaction with different solvent environments [1] [27]. This balanced solubility profile makes Azido-PEG8-acid particularly valuable as a linker in various chemical and biological applications [1] [3] [8].